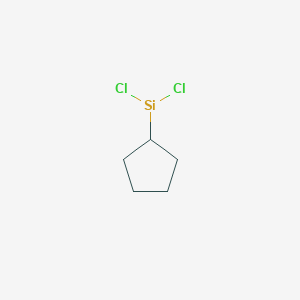
CID 11401005
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro(cyclopentyl)silane: is an organosilicon compound with the chemical formula C5H9Cl2Si It is a derivative of silane, where two chlorine atoms and a cyclopentyl group are attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Direct Chlorination: Dichloro(cyclopentyl)silane can be synthesized by the direct chlorination of cyclopentylsilane. This involves reacting cyclopentylsilane with chlorine gas under controlled conditions to replace hydrogen atoms with chlorine atoms.
Hydrosilylation: Another method involves the hydrosilylation of cyclopentene with dichlorosilane in the presence of a platinum or rhodium catalyst.
Industrial Production Methods: Industrial production of dichloro(cyclopentyl)silane often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove impurities and obtain high-purity dichloro(cyclopentyl)silane.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Dichloro(cyclopentyl)silane can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alcohols, amines, or thiols. These reactions typically occur under mild conditions and produce various organosilicon compounds.
Hydrolysis: In the presence of water or moisture, dichloro(cyclopentyl)silane hydrolyzes to form silanols and hydrochloric acid. This reaction is exothermic and can be catalyzed by acids or bases.
Condensation: The silanols formed from hydrolysis can further condense to form siloxanes, which are important in the production of silicone materials.
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines, thiols
Catalysts: Platinum, rhodium, acids, bases
Conditions: Elevated temperatures, controlled moisture levels
Major Products:
- Organosilicon compounds (from substitution)
- Silanols and hydrochloric acid (from hydrolysis)
- Siloxanes (from condensation)
Applications De Recherche Scientifique
Chemistry: Dichloro(cyclopentyl)silane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of silane coupling agents, which improve the adhesion between organic and inorganic materials .
Biology and Medicine: In biological research, dichloro(cyclopentyl)silane derivatives are explored for their potential use in drug delivery systems and as biocompatible materials. Their ability to form stable bonds with biological molecules makes them valuable in biomedical applications.
Industry: In the industrial sector, dichloro(cyclopentyl)silane is used in the production of silicone rubbers, resins, and coatings. It is also utilized in surface modification processes to enhance the properties of materials such as plastics and metals .
Mécanisme D'action
The mechanism of action of dichloro(cyclopentyl)silane involves its reactivity with nucleophiles and its ability to undergo hydrolysis and condensation reactions. The silicon atom in dichloro(cyclopentyl)silane is electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various organosilicon compounds and siloxanes, which are essential in many applications .
Comparaison Avec Des Composés Similaires
Dichlorosilane (SiH2Cl2): A simpler silane compound with two chlorine atoms and two hydrogen atoms attached to silicon.
Cyclopentylsilane (C5H9SiH3): A silane compound with a cyclopentyl group and three hydrogen atoms attached to silicon.
Dichlorodiphenylsilane (C12H10Cl2Si): A silane compound with two chlorine atoms and two phenyl groups attached to silicon.
Uniqueness: Dichloro(cyclopentyl)silane is unique due to the presence of both chlorine atoms and a cyclopentyl group attached to the silicon atom. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic and industrial applications.
Propriétés
Formule moléculaire |
C5H9Cl2Si |
|---|---|
Poids moléculaire |
168.11 g/mol |
InChI |
InChI=1S/C5H9Cl2Si/c6-8(7)5-3-1-2-4-5/h5H,1-4H2 |
Clé InChI |
SRZLXAJXHXBJPM-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)[Si](Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


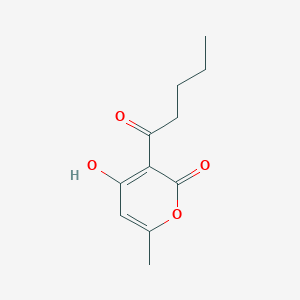


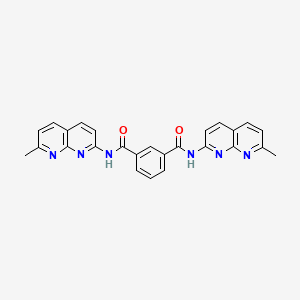

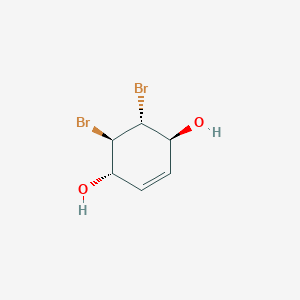

![Methyl 2-formyl-6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B12559856.png)



![N,N'-(Ethane-1,2-diyl)bis[3-(diphenylphosphanyl)propanamide]](/img/structure/B12559893.png)
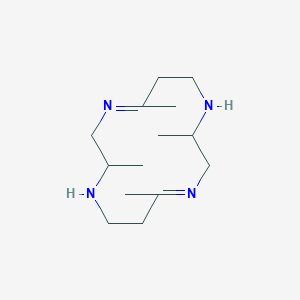
![2-[2-(tert-Butylsulfanyl)ethyl]-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane](/img/structure/B12559910.png)
